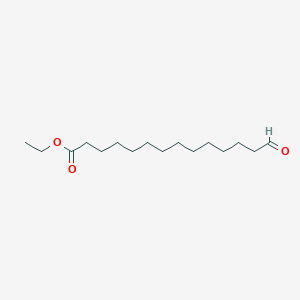
Ethyl 14-oxotetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 14-oxotetradecanoate is an organic compound with the molecular formula C16H30O3 It is a derivative of tetradecanoic acid, where the 14th carbon is oxidized to a ketone group, and the carboxylic acid is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 14-oxotetradecanoate can be synthesized through several methods. One common approach involves the oxidation of tetradecanoic acid to introduce the ketone functionality at the 14th position, followed by esterification with ethanol. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation. The esterification step typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The oxidation and esterification reactions can be optimized using high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 14-oxotetradecanoic acid.
Reduction: 14-hydroxytetradecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 14-oxotetradecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting or modulating their activity. The ester group may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Ethyl 14-oxotetradecanoate can be compared with other similar compounds, such as:
Ethyl 3-oxotetradecanoate: Another ketone ester with the ketone group at the 3rd position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
14-oxotetradecanoic acid: The non-esterified form of the compound.
Propiedades
Fórmula molecular |
C16H30O3 |
|---|---|
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
Clave InChI |
NBVXROXODSVXCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















